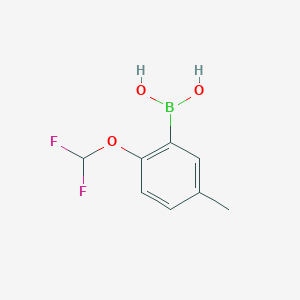

2-Difluoromethoxy-5-methyl-benzeneboronic acid

Description

2-Difluoromethoxy-5-methyl-benzeneboronic acid is a boronic acid derivative featuring a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 2, a methyl (-CH₃) group at position 5, and a boronic acid (-B(OH)₂) group. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds for pharmaceuticals, agrochemicals, and materials science . Substituents like difluoromethoxy and methyl modulate electronic and steric effects, influencing reactivity and stability.

Properties

CAS No. |

958451-75-7 |

|---|---|

Molecular Formula |

C8H9BF2O3 |

Molecular Weight |

201.97 g/mol |

IUPAC Name |

[2-(difluoromethoxy)-5-methylphenyl]boronic acid |

InChI |

InChI=1S/C8H9BF2O3/c1-5-2-3-7(14-8(10)11)6(4-5)9(12)13/h2-4,8,12-13H,1H3 |

InChI Key |

BTZKEKXMBGFJMH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OC(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of 2-Difluoromethoxy-5-methyl-benzeneboronic acid can be achieved through various methods, including:

Nucleophilic Substitution Reactions : This method involves the reaction of a suitable precursor with difluoromethoxy groups.

Palladium-Catalyzed Cross-Coupling Reactions : Utilizing palladium catalysts for the formation of carbon-boron bonds is a common approach in synthesizing boronic acids.

Hydrolysis and Functional Group Transformations : This includes the conversion of nitro or other functional groups into boronic acids through hydrolysis or other transformations.

Specific Methods

Nucleophilic Substitution Method

- Starting materials: 5-Methyl-2-fluoroanisole and boron reagents.

- Reaction conditions: The reaction is typically conducted in an organic solvent at elevated temperatures.

- Yield: Generally high yields (up to 85%) can be achieved with careful optimization of reaction conditions.

-

- This method often employs palladium(II) acetate as a catalyst along with phosphine ligands.

- The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

- Example reaction:

$$

\text{5-Methyl-2-fluoroanisole} + \text{B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Difluoromethoxy-5-methyl-benzeneboronic acid}

$$ - Yields can vary significantly based on the choice of ligands and solvents.

Hydrolysis of Protected Intermediates

- An example includes starting from a pinacol-protected boronate followed by deprotection under acidic or basic conditions.

- This method allows for the selective formation of boronic acids from more complex precursors.

Research Findings

Recent studies have indicated that the choice of solvent and temperature can significantly affect the yield and purity of 2-Difluoromethoxy-5-methyl-benzeneboronic acid. For instance, reactions conducted in polar aprotic solvents tend to yield higher purity products compared to those in protic solvents.

Comparative Data Table

| Method | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | THF | 60 | 85 | High yield with optimized conditions |

| Palladium-Catalyzed Cross-Coupling | DMF | 80 | 75 | Requires inert atmosphere |

| Hydrolysis of Protected Intermediates | Ethanol | 50 | 70 | Effective for complex precursors |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. The boronic acid moiety reacts with aryl halides or triflates in the presence of a Pd catalyst (e.g., tetrakis(triphenylphosphine)palladium) and a base (e.g., potassium carbonate) .

Mechanistic Highlights :

-

Transmetalation : The boronic acid transfers its aryl group to the Pd center after oxidative addition of the aryl halide.

-

Electrophilic Substitution : The electron-withdrawing difluoromethoxy group enhances the electrophilicity of the boron atom, accelerating transmetalation.

Example Application :

In the synthesis of biphenyl derivatives (e.g., flurbiprofen intermediates), this compound couples with iodophenyl precursors under reflux conditions in tetrahydrofuran/water, achieving yields >90% .

| Reaction Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-4-iodophenyl malonate | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 90.5% |

Esterification Reactions

The boronic acid group can form esters with diols or polyols, a property exploited in drug design and molecular recognition.

Key Observations :

-

AMP Ester Formation : Analogous trifluoromethylphenylboronic acids form esters with adenosine monophosphate (AMP), enhancing binding affinity to enzymes like E. coli LeuRS .

-

Acidity Influence : The difluoromethoxy group increases acidity (pKa ~7–8), favoring esterification under mild aqueous conditions .

Binding Energy Comparison :

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (μM) |

|---|---|---|

| Boronic Acid | -5.29 | 132.74 |

| AMP Ester | -6.84 | 9.70 |

Data extrapolated from docking studies of structurally related compounds .

Acid-Catalyzed Isomerization

In acidic or protic environments, boronic acids may undergo cyclization to form benzoxaboroles. While direct evidence for this compound is limited, structural analogs (e.g., 5-trifluoromethyl-2-formylphenylboronic acid) demonstrate equilibrium between open-chain boronic acids and cyclic oxaborole forms .

Proposed Pathway :

-

Intramolecular Cyclization : The boronic acid reacts with an adjacent hydroxyl group (if present).

-

Stabilization : Electron-withdrawing groups stabilize the oxaborole via resonance .

Structural Constraints :

-

The absence of an ortho-hydroxyl group in 2-difluoromethoxy-5-methyl-benzeneboronic acid likely prevents this isomerization, contrasting with formyl-substituted analogs .

Stability and Handling Considerations

-

Hydrolytic Stability : The compound remains stable in anhydrous solvents (e.g., THF, acetone) but may form boroxines in water-rich environments .

-

Storage : Solutions in DMSO or DMF are recommended for long-term stability .

Comparative Reactivity

The difluoromethoxy group confers distinct reactivity compared to non-fluorinated analogs:

| Feature | 2-Difluoromethoxy-5-methyl analog | Phenylboronic Acid |

|---|---|---|

| Acidity (pKa) | ~7.5 | ~8.8 |

| Suzuki Rate | Faster | Slower |

| Ester Stability | Higher (due to -OCF₂H) | Moderate |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that boronic acids, including 2-Difluoromethoxy-5-methyl-benzeneboronic acid, exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents, with some exhibiting activity comparable to established antifungal drugs like Tavaborole (AN2690) .

Synthesis of Pharmaceutical Compounds

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in reactions involving palladium-catalyzed cross-coupling techniques to form complex biaryl structures, which are crucial in drug development. The reaction conditions typically involve the use of potassium carbonate and a palladium catalyst under controlled temperatures .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cross-coupling | 71 | Methanol, 82°C |

| Cross-coupling | 55 | Acetonitrile, 75°C |

| Cross-coupling | 42 | Acetonitrile, 75°C |

Material Science Applications

Sensors and Diagnostics

The unique properties of boronic acids allow them to interact selectively with diols, making them useful in developing sensors for glucose and other biomolecules. The interaction between diols and boronic acids can be exploited to create sensitive detection systems for clinical diagnostics .

Case Study 1: Antimicrobial Efficacy

A study published in PMC demonstrated the antimicrobial efficacy of various phenylboronic acids, including derivatives of the compound . The research highlighted the mechanism by which these compounds inhibit bacterial growth and suggested pathways for further development into therapeutic agents .

Case Study 2: Synthesis Pathways

Another research article detailed the synthesis pathways for producing derivatives of 2-Difluoromethoxy-5-methyl-benzeneboronic acid through palladium-catalyzed reactions. The findings emphasized the efficiency of these methods in generating high-yield products suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-difluoromethoxy-5-methyl-benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The difluoromethoxy and methyl groups can influence the compound’s reactivity and binding affinity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural analogs and their properties:

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): Difluoromethoxy (-OCF₂H): More electronegative than methoxy (-OCH₃), this group lowers the pKa of the boronic acid, enhancing its reactivity in Suzuki couplings .

- Electron-Donating Groups (EDGs):

Research Findings and Trends

- Reactivity Hierarchy: Trifluoromethyl > Difluoromethoxy > Methoxy in terms of activating boronic acids for cross-coupling .

- Solubility: Fluorinated groups (e.g., -CF₃, -OCF₂H) increase lipophilicity, necessitating optimized solvent systems (e.g., THF/water mixtures) .

- Stability: Methyl groups at position 5 improve shelf-life by reducing boronic acid oxidation, a common issue in electron-deficient analogs .

Biological Activity

2-Difluoromethoxy-5-methyl-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development and various therapeutic applications. This article explores the biological activity of 2-difluoromethoxy-5-methyl-benzeneboronic acid, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C9H10BClF2O3

- Molecular Weight : 235.43 g/mol

- IUPAC Name : 2-(difluoromethoxy)-5-methylphenylboronic acid

The biological activity of 2-difluoromethoxy-5-methyl-benzeneboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction can inhibit enzymes that require diol-containing substrates, such as certain glycosyltransferases and proteases. Additionally, the difluoromethoxy group enhances lipophilicity and bioavailability, potentially improving the compound's pharmacokinetic properties.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that boronic acids can exhibit antibacterial properties. For example, similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus by inhibiting key metabolic pathways .

- Anticancer Properties : Boronic acids are being explored for their role in cancer therapy. They can inhibit proteasomes, leading to apoptosis in cancer cells. Research indicates that modifications in the boronic acid structure can enhance selectivity towards cancerous cells .

Antimicrobial Activity

A study on related phenylboronic acids indicated significant antibacterial activity against E. coli with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics . The structural similarities suggest that 2-difluoromethoxy-5-methyl-benzeneboronic acid may exhibit comparable effects.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Difluoromethoxy-5-methyl-benzeneboronic acid | TBD | E. coli, S. aureus |

| Phenylboronic Acid | 16 | E. coli |

| Benzoxaborole Derivative | 8 | Candida albicans |

Anticancer Activity

In vitro studies have shown that boronic acids can induce apoptosis in various cancer cell lines by inhibiting proteasome activity. A related compound demonstrated IC50 values in the micromolar range against breast cancer cells, suggesting potential efficacy for 2-difluoromethoxy-5-methyl-benzeneboronic acid as well .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Benzene Boronate |

| HeLa (Cervical Cancer) | 3.8 | Phenylboronic Acid |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-difluoromethoxy-5-methyl-benzeneboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling precursors or halogen-metal exchange reactions. For example, fluorinated boronic acids often require controlled fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Key parameters include temperature control (e.g., -78°C for lithiation steps) and inert atmospheres to prevent boronic acid oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: dichloromethane/hexane) is critical to achieve >95% purity .

Q. How can researchers characterize the structural and thermal properties of this compound?

- Methodological Answer : Use NMR (*¹H, *¹³C, *¹⁹F) to confirm substitution patterns and purity. For instance, *¹⁹F NMR typically shows peaks near -120 ppm for difluoromethoxy groups . Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points reported in the range of 90–100°C for structurally similar boronic acids . Mass spectrometry (HRMS) and FT-IR (B-O stretching at ~1350 cm⁻¹) further validate molecular integrity.

Q. What purification strategies are effective for removing common byproducts (e.g., deboronated species)?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively removes polar impurities. For persistent deboronated byproducts, preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) achieves separation .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and methyl substituents influence cross-coupling reactivity in Pd-catalyzed reactions?

- Methodological Answer : The electron-withdrawing difluoromethoxy group (-OCF₂) enhances electrophilicity of the boronic acid, accelerating transmetalation in Suzuki couplings. However, steric hindrance from the methyl group at the 5-position may reduce coupling efficiency with bulky substrates. Kinetic studies using in situ IR or GC-MS monitoring can quantify reaction rates under varying catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What are the stability challenges of this compound under ambient and aqueous conditions, and how can they be mitigated?

- Methodological Answer : Boronic acids are prone to protodeboronation in protic solvents. Stability studies via *¹H NMR in D₂O show degradation half-lives <24 hours at pH 7.4. To enhance stability, store the compound under argon at -20°C and use anhydrous solvents (e.g., THF) for reactions. Co-solvents like ethylene glycol or additives (e.g., KHF₂) can suppress hydrolysis .

Q. Can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitution reactions involving this boronic acid?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the LUMO of the boronic acid is localized on the boron atom, directing electrophilic attacks to the para position of the methyl group. Experimental validation via bromination or nitration reactions confirms computational predictions .

Q. What strategies optimize its use in multi-step syntheses of fluorinated pharmaceuticals (e.g., kinase inhibitors)?

- Methodological Answer : Incorporate the compound as a late-stage intermediate to avoid boronic acid instability. For example, in PROTAC synthesis, conjugate it via amide coupling to an E3 ligase ligand after initial scaffold assembly. LC-MS tracking ensures minimal decomposition during coupling steps .

Key Considerations for Experimental Design

- Safety : Use gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, safety goggles) due to fluorinated compound toxicity .

- Contradictions : Discrepancies in reported melting points (e.g., 92–97°C vs. 85–90°C in older literature) may arise from polymorphic forms; confirm via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.